molecular formula C15H22F2N2O3S B2857196 2,5-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953258-51-0

2,5-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2857196
CAS No.: 953258-51-0
M. Wt: 348.41
InChI Key: QVCYBQXBDXPEHC-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a difluorobenzene ring, which is further connected to a piperidine ring with a methoxyethyl substituent.

Mechanism of Action

Target of Action

It is known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in various chemical reactions, including the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action involves the protodeboronation of alkyl boronic esters . The protodeboronation is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .

Biochemical Pathways

The affected biochemical pathways involve the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . Therefore, this could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action involves the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol , indicating that the compound could potentially be used in the synthesis of these substances.

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to react 4-piperidone with 2-methoxyethanol under acidic conditions to form the 1-(2-methoxyethyl)piperidin-4-yl intermediate. This intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonic acid derivatives.

  • Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

  • Substitution: : The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Sulfonic Acid Derivatives: : Resulting from the oxidation of the sulfonamide group.

  • Piperidine Derivatives: : Resulting from the reduction of the piperidine ring.

  • Substituted Benzene Derivatives: : Resulting from the substitution of fluorine atoms on the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein binding. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be exploited to develop new drugs for various diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzenesulfonamide: : Similar structure but lacks the piperidine ring.

  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide: : Similar structure but lacks the fluorine atoms on the benzene ring.

Uniqueness

The presence of both the sulfonamide group and the difluorobenzene ring, along with the piperidine ring, makes this compound unique

Properties

IUPAC Name

2,5-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCYBQXBDXPEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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